3-(1H-indol-3-yl)but-2-enal
Description
Contextualization of 3-(1H-indol-3-yl)but-2-enal within Indole (B1671886) Chemistry and α,β-Unsaturated Aldehyde Scaffolds
The indole ring system is a cornerstone of heterocyclic chemistry, widely found in nature and forming the core of numerous bioactive natural products and pharmaceuticals. openmedicinalchemistryjournal.combiocrates.com Its rich chemistry allows for diverse functionalization, making it a prime scaffold in drug discovery and materials science. openmedicinalchemistryjournal.com Indole derivatives, including those with aldehyde functionalities like indole-3-carboxaldehyde, are recognized as key intermediates in the synthesis of a vast array of compounds, from alkaloids to complex heterocyclic systems. researchgate.netresearchgate.net The carbonyl group of these aldehydes readily participates in C-C and C-N bond-forming reactions, highlighting their synthetic utility. researchgate.net
Concurrently, α,β-unsaturated aldehydes are a class of highly reactive and versatile "building blocks" in organic synthesis. nih.govmdpi.com The conjugation of a carbon-carbon double bond with an aldehyde group creates a system with multiple reactive sites, susceptible to both 1,2- and 1,4-nucleophilic additions. pressbooks.pub This dual reactivity allows for a wide range of transformations, making them indispensable in the construction of complex molecules. nih.govmdpi.com The presence of a functional group at the α or β position further enhances their chemical diversity and applications. nih.govmdpi.com
This compound uniquely merges these two important chemical motifs. The indole ring, specifically substituted at the C3 position, is directly conjugated to a but-2-enal moiety. This arrangement not only combines the chemical properties of both parent scaffolds but also introduces new possibilities for reactivity and molecular design.
Significance of this compound as a Versatile Chemical Scaffold and Synthetic Intermediate
The significance of This compound lies in its capacity to serve as a versatile precursor for a variety of more complex molecules. The α,β-unsaturated aldehyde functionality is a key reactive handle, enabling a multitude of synthetic transformations.
Key Reactions and Synthetic Applications:
Nucleophilic Addition: The electrophilic nature of the conjugated system allows for nucleophilic attack at both the carbonyl carbon and the β-carbon. Weaker nucleophiles generally favor 1,4-conjugate addition, a reaction type known as the Michael addition when an enolate is the nucleophile. pressbooks.pub This allows for the introduction of a wide range of substituents at the β-position.
Cycloaddition Reactions: The C=C double bond in the enal moiety can participate in cycloaddition reactions, providing a route to construct various carbocyclic and heterocyclic rings. smolecule.com
Reductions: The aldehyde group can be selectively reduced to an alcohol, or both the aldehyde and the double bond can be reduced, leading to different saturated and unsaturated derivatives.
Umpolung Reactivity: N-Heterocyclic carbenes can catalyze an umpolung (polarity inversion) of α,β-unsaturated aldehydes, transforming them into homoenolate equivalents. organic-chemistry.org This opens up unique synthetic pathways for the formation of saturated esters from these starting materials. organic-chemistry.org
The indole nucleus within the molecule also presents opportunities for further functionalization, such as electrophilic substitution at various positions on the ring or N-substitution. This dual reactivity of both the indole and the α,β-unsaturated aldehyde makes This compound a highly valuable and adaptable intermediate in synthetic organic chemistry.
Historical Evolution and Research Trajectories of Indole-Aldehyde Derivatives
The history of indole chemistry is deeply rooted in the study of the natural dye indigo. wikipedia.orgcreative-proteomics.com The first isolation of an indole derivative occurred in the 19th century, and the synthesis of indole itself was achieved by Adolf von Baeyer in 1866 by reducing oxindole. wikipedia.orgcreative-proteomics.com A pivotal moment in indole synthesis was the discovery of the Fischer indole synthesis in 1883, a method that remains widely used today for constructing the indole core from phenylhydrazines and carbonyl compounds. openmedicinalchemistryjournal.comcreative-proteomics.com
Interest in indole derivatives intensified in the 1930s with the discovery that the indole motif is present in many important alkaloids, such as tryptophan. wikipedia.org This spurred extensive research into the synthesis and reactivity of various indole-containing compounds.
Indole-3-carboxaldehyde, a closely related precursor, has been a subject of study for its utility in forming Schiff bases and other derivatives through condensation reactions with amines. researchgate.net The development of synthetic methods for α,β-unsaturated carbonyl compounds, including carbonylation reactions, has further expanded the toolbox for creating molecules like This compound . rsc.org
Modern research continues to build on this historical foundation, with a focus on developing more efficient and sustainable synthetic methods. This includes the use of green chemistry approaches, such as microwave-assisted synthesis and aqueous micellar catalysis, to produce indole derivatives. smolecule.com The exploration of the biological activities of indole-based compounds also remains a major driver of research, with studies investigating their potential as antioxidants and enzyme inhibitors. researchgate.netnih.gov The trajectory of research suggests a continued focus on leveraging the unique reactivity of indole-aldehyde derivatives for the creation of novel and functional molecules.
Structure
3D Structure
Properties
CAS No. |
923293-11-2 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)but-2-enal |
InChI |
InChI=1S/C12H11NO/c1-9(6-7-14)11-8-13-12-5-3-2-4-10(11)12/h2-8,13H,1H3 |
InChI Key |
QFHBBCDGMYAABE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 1h Indol 3 Yl but 2 Enal
Reactivity of the α,β-Unsaturated Aldehyde Moiety in 3-(1H-indol-3-yl)but-2-enal
The α,β-unsaturated aldehyde functionality in this compound contains two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition across the double bond, in addition to reactions characteristic of aldehydes, such as oxidation, reduction, and imine formation.
The aldehyde group is highly susceptible to oxidation and can be readily converted to a carboxylic acid. Due to the presence of the indole (B1671886) ring and the carbon-carbon double bond, mild oxidizing agents are typically employed to ensure the selective oxidation of the aldehyde functionality without affecting other parts of the molecule.
Common reagents for this transformation include Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution (a complex of Cu²⁺ with tartrate ions), which are classic tests for aldehydes. chemguide.co.uk Under the alkaline conditions of these tests, the aldehyde is oxidized to the corresponding carboxylate salt. chemguide.co.uk For preparative synthesis, milder reagents like silver(I) oxide (Ag₂O) or buffered potassium permanganate (B83412) (KMnO₄) can be used. A particularly effective method for oxidizing unsaturated aldehydes to their corresponding unsaturated carboxylic acids without affecting the double bond involves the use of sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt in the presence of a chlorine scavenger like 2-methyl-2-butene.
Table 1: Common Reagents for the Oxidation of α,β-Unsaturated Aldehydes
| Reagent | Product | Conditions | Selectivity |
|---|---|---|---|
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylate Salt | Alkaline, mild heating | High for aldehyde |
| Fehling's Solution (Cu²⁺ complex) | Carboxylate Salt | Alkaline, mild heating | High for aldehyde |
| Silver(I) Oxide (Ag₂O) | Carboxylic Acid | Neutral/mildly basic | Good for aldehyde |
The oxidation of this compound with a suitable mild reagent would yield 3-(1H-indol-3-yl)but-2-enoic acid.
The reduction of the α,β-unsaturated aldehyde system in this compound can lead to different products depending on the reagent and reaction conditions. The primary targets are the selective reduction of the aldehyde to an allylic alcohol (1,2-reduction) or the conjugate reduction of the double bond (1,4-reduction), or the complete reduction of both functionalities.
For the selective conversion to the corresponding allylic alcohol, 3-(1H-indol-3-yl)but-2-en-1-ol, reagents that favor 1,2-addition are required. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is highly effective for this purpose. researchgate.netorganic-chemistry.org The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct attack by the hydride at the carbonyl carbon. organic-chemistry.org Other specialized reagents, such as diisobutylalkoxyalanes, have also been shown to be highly selective for the 1,2-reduction of enals to allylic alcohols. tandfonline.com
Conversely, complete saturation of both the aldehyde and the alkene can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents like H₂ over a palladium-on-carbon (Pd/C) catalyst.
Table 2: Selective Reduction of α,β-Unsaturated Aldehydes
| Reagent(s) | Primary Product Type | Type of Reduction |
|---|---|---|
| NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol | 1,2-Addition |
| Diisobutylalkoxyalanes | Allylic Alcohol | 1,2-Addition |
| H₂ / Pd/C | Saturated Alcohol | Full Reduction |
| LiAlH₄ | Saturated Alcohol | Full Reduction |
The β-carbon of the α,β-unsaturated system in this compound is electrophilic and susceptible to attack by soft nucleophiles in a conjugate addition reaction known as the Michael addition. wikipedia.orgpressbooks.pub This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org
A wide array of nucleophiles, known as Michael donors, can participate in this reaction. The choice of nucleophile determines the structure of the resulting 1,4-adduct. Weaker, more polarizable nucleophiles generally favor 1,4-addition over direct 1,2-addition to the carbonyl. openochem.org
Examples of Nucleophiles for Michael Addition:
Carbon Nucleophiles: Enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate, ethyl acetoacetate), organocuprates (Gilman reagents), and enamines are effective carbon nucleophiles. pressbooks.pubjove.com The reaction with an enolate, for instance, results in the formation of a new carbon-carbon bond at the β-position, yielding a 1,5-dicarbonyl compound after protonation. jove.com
Nitrogen Nucleophiles: Primary and secondary amines can act as nucleophiles in what is termed an aza-Michael addition, leading to β-amino aldehydes. wikipedia.orgopenochem.org
Oxygen Nucleophiles: Alcohols and water can add in an oxa-Michael addition, typically under acid or base catalysis, to form β-alkoxy or β-hydroxy aldehydes. wikipedia.orgopenochem.org
Sulfur Nucleophiles: Thiols are excellent soft nucleophiles and readily undergo Michael addition to yield β-thioether aldehydes.
The general mechanism involves the nucleophilic attack at the β-carbon, which generates a resonance-stabilized enolate intermediate. pressbooks.pub Subsequent protonation of this enolate, usually by the solvent or a mild acid, yields the final 1,4-adduct. pressbooks.pub
Like other aldehydes, this compound reacts with primary amines (R-NH₂) under mildly acidic conditions to form imines, also known as Schiff bases. This reaction is a condensation process where a molecule of water is eliminated.
The reaction mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by proton transfer and subsequent acid-catalyzed elimination of water to yield the C=N double bond of the imine. The pH must be carefully controlled; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to make it a good leaving group (H₂O), but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A pH around 4-5 is often optimal. This reaction is typically reversible and can be driven to completion by removing the water formed.
Electrophilic Substitution Reactions on the Indole Nucleus of Indole-Butenal Systems
The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a system where the pyrrole moiety is significantly more activated towards electrophilic attack than the benzene ring.
In unsubstituted indole, electrophilic aromatic substitution occurs preferentially at the C3 position. quora.comstudy.com This regioselectivity is governed by the superior stability of the cationic intermediate (arenium ion) formed upon attack at C3. The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring, which is a major stabilizing contribution. stackexchange.com Attack at the C2 position would force the disruption of the benzene aromaticity to achieve similar stabilization from the nitrogen lone pair, resulting in a less stable intermediate. study.com
In the case of this compound, the C3 position is already substituted. The butenal substituent is an electron-withdrawing group due to the conjugated carbonyl system. This group deactivates the indole nucleus, particularly the pyrrole ring, towards further electrophilic substitution. When the C3 position is occupied by a deactivating group, electrophilic attack is disfavored. If a reaction is forced under harsher conditions, the electrophile may attack at the C2 position, or more likely, at one of the positions on the benzene ring (typically C5 or C6), which is less deactivated than the pyrrole ring. The precise location of substitution would depend on the specific electrophile and reaction conditions. researchgate.net
Cycloaddition Reactions Involving Indole-Butenal Scaffolds
The conjugated system present in this compound and similar indole-alkenyl structures makes them versatile participants in cycloaddition reactions. These reactions provide powerful methods for the construction of complex, fused heterocyclic ring systems, often with high stereoselectivity. The indole ring can participate in dearomative cycloadditions, leading to highly functionalized indoline (B122111) products. nih.govacs.org
Dearomative [3+2] cycloaddition reactions of indole derivatives have been developed as a robust strategy for synthesizing fused indoline structures. nih.govacs.org In these reactions, the C2-C3 double bond of the indole ring acts as the 2π component, reacting with a 3-atom component to form a five-membered ring.
A variety of substrates can participate in these cycloadditions. For instance, a diastereoselective (3+2) dearomative annulation of 3-substituted indoles with α-haloketones has been achieved, providing access to highly functionalized cyclopenta-fused indoline compounds. nih.govnih.gov Similarly, base-controlled dearomative [3+2] cycloadditions between 3-nitroindoles and fumaric acid amide esters can yield diverse functionalized pyrrolo[2,3-b]indole (B14758588) derivatives with excellent chemoselectivity. wikipedia.org
The enantioselective variant of this reaction has also been explored. Catalytic, enantioselective [3+2] cycloadditions of 3-nitroindoles with azomethine ylides derived from alanine (B10760859) imino esters, in the presence of a copper catalyst, can form exo'-pyrroloindoline cycloadducts with high diastereoselectivity and enantioselectivity. wikipedia.org Furthermore, a direct dearomative photocatalyzed (3+2) cycloaddition between indoles and vinyldiazo reagents has been enabled by a novel chromium photocatalyst, yielding a variety of fused indoline compounds. acs.orgrsc.org
Table 1: Examples of [3+2] Cycloaddition Reactions with Indole Derivatives
| Indole Substrate | Reaction Partner | Catalyst/Conditions | Product Type | Ref |
| 3-Substituted Indoles | α-Haloketones | Na₂CO₃, TFE | Cyclopenta-fused Indolines | nih.gov |
| 3-Nitroindoles | Fumaric Acid Amide Esters | Various Bases | Pyrrolo[2,3-b]indoles | wikipedia.org |
| 3-Nitroindoles | Azomethine Ylides | Cu(OTf)₂ / (R)-Difluorphos | exo'-Pyrroloindoline Cycloadducts | wikipedia.org |
| Indoles | Vinyldiazo Reagents | Cr(III) Photocatalyst | Fused Indoline Compounds | acs.org |
The indole scaffold, particularly in the form of 3-vinylindoles, can also participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In these cases, the vinylindole derivative typically acts as the 4π diene component. These reactions are instrumental in the synthesis of carbazole (B46965) and tetrahydrocarbazole frameworks, which are core structures in many alkaloids. researchgate.net
For example, the reaction of in situ generated N-acylindole-2,3-quinodimethanes and 3-vinylindoles with dienophiles like bismaleimides proceeds via a [4+2] cycloaddition to form various biscarbazoles with endo-selectivity. acs.org The development of catalytic systems has expanded the scope of these reactions. Gold-catalyzed formal [4+2] cycloadditions of vinyl indoles with N-allenamides have been shown to produce tetrahydrocarbazole derivatives. researchgate.net Similarly, a protocol using platinum nanoparticles on titanium dioxide (Pt@TiO₂) with visible-light irradiation has been developed for the [4+2] cycloaddition of indoles with electron-rich dienes. researchgate.net
Table 2: Catalytic Systems for [4+2] Cycloadditions of Indole Derivatives
| Indole Reactant | Dienophile | Catalyst System | Product Core Structure | Ref |
| 3-Vinylindoles | Bismaleimides | Thermal | Biscarbazole | acs.org |
| Vinyl Indoles | N-Allenamides | Gold Catalyst | Tetrahydrocarbazole | researchgate.net |
| Indoles | Electron-rich Dienes | Pt@TiO₂ / Visible Light | Tetrahydrocarbazole | researchgate.net |
Hydrolysis and Rearrangement Processes of Indole-Alkenyl Systems
Indole-alkenyl systems can undergo various transformations under acidic or thermal conditions, including hydrolysis and complex rearrangements. While specific hydrolysis data for this compound is not extensively detailed, the reactivity of related systems provides insight into potential pathways.
Acid-catalyzed isomerization of the double bond in cycloadducts derived from 3-alkenylindoles is a known process, often utilized to achieve re-aromatization and reform the stable indole ring system. nih.govacs.org
More profound skeletal reorganizations are also documented. The Meyer-Schuster rearrangement, a classic acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds, has been applied to indole-containing substrates. wikipedia.orgorganicreactions.org For instance, N-protected indole-appended Z-enoate propargylic alcohols undergo a Z-enoate assisted Meyer-Schuster rearrangement to yield dihydrocarbazole-4-oxo-butanoates. researchgate.net The general mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene (B1206475) intermediate, which then tautomerizes to the final enone or enal product. wikipedia.org
Cascade reactions involving indole-alkenyl precursors can also feature hydrolysis steps. For example, the Brønsted acid-mediated reaction of 3-(2-nitrovinyl)-1H-indoles with phenols involves an initial nucleophilic addition followed by the hydrolysis of the nitroalkane intermediate to a hydroxamic acid, which then undergoes intramolecular cyclization. nih.gov
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of indole derivatives. nih.govmdpi.com These theoretical studies provide deep insights into reaction pathways, transition state geometries, and the origins of stereoselectivity and regioselectivity that are often difficult to probe experimentally. researchgate.netmdpi.com
In the context of cycloaddition reactions, DFT calculations have been employed to investigate the mechanisms of [3+2] dearomative annulations of indoles. nih.govnih.gov These studies can help determine whether different pathways, such as those involving oxyallyl cations, are viable under specific reaction conditions and can rationalize the observed regiochemical and stereochemical outcomes. nih.gov For metal-catalyzed cycloadditions of indolyl-allenes, DFT calculations have revealed that different catalysts (e.g., PtCl₂, [JohnPhosAu]⁺, [IPrAu]⁺) can operate through entirely different reaction pathways, thus explaining the formation of different products and providing a basis for rational catalyst selection. researchgate.net
Quantum chemical calculations have also been applied to study electrophilic additions to indoles. acs.org For the aminoalkenylation of indoles with keteniminium ions, calculations revealed a post-transition state bifurcation, indicating that the reaction selectivity is dynamically controlled rather than kinetically controlled. acs.org
Furthermore, computational studies have been crucial in understanding the atmospheric oxidation mechanisms of indole initiated by radicals like •OH and •Cl. researchgate.netnih.gov These studies help predict the major reaction pathways (e.g., •OH addition vs. H-abstraction), the subsequent reactions of indole radicals with O₂, and the nature of the final products formed in the atmosphere. researchgate.netnih.gov
Table 3: Applications of Computational Chemistry in Indole Reactivity Studies
| Reaction Type | Computational Method | Key Insights Gained | Ref |
| [3+2] Cycloaddition | DFT (B3LYP-D3) | Viability of different cyclization pathways, rationalization of regiochemistry and stereochemistry. | nih.govnih.gov |
| Metal-Catalyzed Cycloaddition | DFT | Elucidation of distinct catalyst-dependent reaction pathways, understanding of stereo- and regioselectivity. | researchgate.net |
| Electrophilic Aminoalkenylation | Quantum Chemical Calculations, Molecular Dynamics | Identification of post-transition state bifurcation, evidence for dynamic control of selectivity. | acs.org |
| Atmospheric Oxidation | Quantum Chemical Calculations, Kinetics Modeling | Determination of dominant reaction pathways (addition vs. abstraction), prediction of atmospheric products. | researchgate.netnih.gov |
| Indolyne Cycloadditions | DFT (M06-2X) | Understanding unusual regioselectivity based on the polar nature of indolynes. | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 1h Indol 3 Yl but 2 Enal
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
Further research in synthetic chemistry journals or specialized chemical databases may be required to locate this specific information, should it become publicly available in the future.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In the case of 3-(1H-indol-3-yl)but-2-enal, the molecule possesses a conjugated system extending from the indole (B1671886) ring through the butenal side chain. This extended π-system is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.
The electronic spectrum of this compound would be anticipated to display absorptions corresponding to π → π* and n → π* transitions. The indole ring itself typically exhibits two main absorption bands: a higher energy band around 200-230 nm, often referred to as the B-band, and a lower energy band around 260-290 nm, known as the L-band. The conjugation with the but-2-enal side chain would be expected to cause a bathochromic (red) shift in these absorption maxima, moving them to longer wavelengths. This is due to the delocalization of π-electrons over the entire conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The α,β-unsaturated aldehyde moiety also contributes to the UV-Vis spectrum. The π → π* transition of the C=C-C=O system would likely appear as a strong absorption band, potentially overlapping with the shifted indole absorptions. Additionally, a weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, would be expected at a longer wavelength, typically in the near-UV region.
A hypothetical data table for the UV-Vis absorption of this compound in a non-polar solvent like hexane is presented below. The exact values of λmax (wavelength of maximum absorbance) and ε (molar absorptivity) would need to be determined experimentally.
| Solvent | λmax (nm) | **Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) ** | Transition |
| Hexane | ~220-240 | >10,000 | π → π* (Indole B-band) |
| Hexane | ~280-310 | ~5,000-10,000 | π → π* (Indole L-band, conjugated) |
| Hexane | ~320-350 | >15,000 | π → π* (Butenal system) |
| Hexane | ~380-420 | <1,000 | n → π* (Carbonyl) |
Changes in solvent polarity would also be expected to influence the absorption spectrum. For instance, a shift to a more polar solvent would likely cause a hypsochromic (blue) shift of the n → π* transition and a bathochromic shift of the π → π* transitions.
Single Crystal X-ray Diffraction Analysis for Solid-State Conformation (if applicable)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
The analysis would reveal the planarity of the molecule. It is expected that the indole ring system and the conjugated butenal side chain would be largely coplanar to maximize π-orbital overlap. However, some degree of torsion around the C3-Cβ bond (the bond connecting the indole ring to the butenal chain) might be observed due to steric hindrance.
Key structural parameters that would be determined include:
Bond lengths: The C=C and C=O bond lengths in the butenal side chain would provide insight into the degree of electron delocalization.
Bond angles: The angles around the sp² hybridized carbons would be close to 120°, but deviations could indicate steric strain.
Torsional angles: The dihedral angle between the plane of the indole ring and the plane of the butenal side chain would quantify the degree of twisting in the molecule.
Intermolecular interactions: The analysis would reveal any hydrogen bonding (e.g., involving the indole N-H), π-π stacking between indole rings of adjacent molecules, or other van der Waals forces that govern the crystal packing.
A hypothetical table of selected crystallographic data is presented below. The actual values would be dependent on experimental determination.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 95.0 |
| V (ų) | 920 |
| Z | 4 |
| Bond Length (Indole C3 - Butenal Cβ) | ~1.45 Å |
| Torsion Angle (N1-C2-C3-Cβ) | ~175° |
Derivatization Strategies and Synthetic Transformations of 3 1h Indol 3 Yl but 2 Enal
Chemical Modifications at the Indole (B1671886) Nitrogen (N1) Position
The nitrogen atom of the indole ring is a key site for chemical modification. Its functionalization can alter the electronic properties of the indole system, influence the reactivity of other positions, and serve as a handle for introducing a variety of substituents.
N-Alkylation and N-Acylation Strategies
The nucleophilic character of the indole nitrogen allows for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for creating derivatives with modified biological activities or for use as intermediates in more complex syntheses.
N-Alkylation: This is typically achieved by treating the indole with a base to generate the indolide anion, followed by reaction with an alkyl halide. A common procedure involves the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), followed by the addition of an alkylating agent such as benzyl bromide or methyl iodide. Quaternary ammonium salts have also been employed as effective and selective N-alkylating reagents.
N-Acylation: The introduction of an acyl group at the N1 position can be accomplished using various acylating agents. For instance, reaction with acetic anhydride can yield the N-acetyl derivative. It has been noted that in some 3-substituted indoles, acylation can occur at the C3 position before the N1 position, but 3-acetylindole (B1664109) can be readily converted to 1,3-diacetylindole. Hydrolysis of 1-acyl-3-acetylindoles can then yield the 3-acetylindole product.
Table 1: Selected N-Alkylation and N-Acylation Strategies for Indoles
| Transformation | Reagents and Conditions | Product Type |
|---|
Protecting Group Chemistry for Selective Transformations
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the indole N-H group to prevent unwanted side reactions during transformations elsewhere in the molecule. This is achieved through the use of protecting groups. A protecting group must be easy to install, stable under the desired reaction conditions, and readily removable without affecting other functional groups.
For indoles, the tert-butoxycarbonyl (Boc) group is a widely used N-protecting group. It is typically introduced by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group is robust under many reaction conditions but can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA). The use of a Boc protecting group on the indole nitrogen has been employed in the synthesis of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones from 3-nitrovinylindoles, where the protecting group is cleaved during the course of the reaction. This strategy ensures that the nitrogen does not interfere with the desired cyclization process.
Regioselective Functionalization of the But-2-enal Side Chain
The but-2-enal side chain in 3-(1H-indol-3-yl)but-2-enal is an α,β-unsaturated aldehyde, which presents two primary electrophilic sites: the carbonyl carbon (C1') and the β-carbon (C3'). This dual reactivity allows for selective functionalization through either 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond.
Michael addition is a particularly powerful tool for regioselectively functionalizing the β-position of the side chain. The electron-withdrawing nature of the aldehyde group makes the double bond electrophilic and susceptible to attack by a wide range of soft nucleophiles. Indoles themselves can act as nucleophiles in Michael additions with α,β-unsaturated ketones, nitriles, and nitro compounds, typically under acidic conditions. This highlights the reactivity of such systems.
For the target molecule, various nucleophiles can be employed for conjugate addition to the but-2-enal moiety:
Carbon Nucleophiles: Enolates, organocuprates, and malonates can be used to form new carbon-carbon bonds at the β-position.
Nitrogen Nucleophiles: Amines can add to the β-position, leading to β-amino aldehyde derivatives.
Sulfur Nucleophiles: Thiols readily undergo conjugate addition to α,β-unsaturated carbonyls, often under mild, neutral conditions, to form β-thioether products.
These reactions provide a direct route to functionalized indole derivatives with extended and more complex side chains, which can serve as intermediates for further synthetic manipulations.
C-H Activation Strategies for Expanded Structural Diversity
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of otherwise inert C-H bonds. In the context of this compound, this approach offers a method for modifying the indole core itself, particularly at the C2, C4, C5, C6, and C7 positions of the benzene (B151609) ring.
The substituent at the C3 position can act as a directing group, guiding the metal catalyst to a specific C-H bond. Research has demonstrated that for 3-substituted free (NH) indoles bearing a carbonyl group (such as an aldehyde), a palladium(II) catalyst can facilitate the C-H arylation at the C4 position. The formyl group directs the palladium catalyst to the C4 position, leading to the formation of a palladacycle intermediate, which then undergoes reaction with an aryl iodide to yield the C4-arylated product. This strategy avoids the need for pre-functionalization of the indole ring and provides direct access to derivatives that would be challenging to synthesize through traditional methods. Such C-H functionalization significantly expands the structural diversity achievable from the this compound scaffold. Iridium-catalyzed C-H activation has also been developed as an effective method for synthesizing a variety of functionalized indoles. nih.gov
Table 2: Example of Directed C-H Functionalization of a 3-Formyl Indole
| Substrate | Directing Group | Catalyst System | Reagent | Position Functionalized |
|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Formyl (-CHO) | Pd(OAc)₂ | Aryl iodide | C4 |
Synthesis of Complex Indole-Containing Hybrid Heterocyclic Systems from this compound Precursors
The reactive but-2-enal side chain of this compound makes it an excellent building block for the construction of more complex, fused, and hybrid heterocyclic systems. The aldehyde and the double bond can participate in a variety of cyclization and condensation reactions to form new rings.
Annulated Indoles and Benzofuran-Indole Hybrids
The synthesis of hybrid molecules containing both indole and other heterocyclic motifs is of significant interest in medicinal chemistry. The but-2-enal functionality is a versatile precursor for constructing such systems.
Benzofuran-Indole Hybrids: These structures can be synthesized through condensation reactions. For example, 3-(2-nitrovinyl)-1H-indoles can undergo a Brønsted acid-mediated cascade reaction with phenols to produce 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. rsc.org Similarly, it is conceivable that the but-2-enal moiety could participate in domino reactions with substituted phenols. The aldehyde could react to form an intermediate that subsequently undergoes intramolecular cyclization to furnish a benzofuran ring fused or linked to the indole core.
Other Annulated Systems: The α,β-unsaturated system is a key component in many cycloaddition and condensation reactions. For instance, reacting an indole derivative with an α,β-unsaturated ketone like 1-(1H-indol-3-yl)-3-(p-tolyl)prop-2-en-1-one with thiosemicarbazide leads to the formation of a pyrazole ring. nih.gov By analogy, this compound could react with various dinucleophiles such as hydrazines, hydroxylamine, or ureas to construct a variety of five- or six-membered heterocyclic rings attached at the C3 position of the indole. These strategies provide access to a diverse library of annulated and hybrid indole systems starting from a common precursor.
Indazole and Pyrrole-Annulated Indole Derivatives
The synthesis of fused heterocyclic systems involving the indole nucleus is a prominent area of medicinal chemistry. The transformation of this compound into indazole and pyrrole-annulated derivatives leverages the reactivity of the butenal side chain.
Indazole Derivatives: The construction of an indazole ring typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. While direct annulation starting from this compound is not extensively documented, related syntheses suggest plausible pathways. For instance, the [3+2] annulation approach using arynes and hydrazones is a known method for constructing the 1H-indazole skeleton. organic-chemistry.org A hypothetical route could involve the reaction of this compound with tosylhydrazine to form a tosylhydrazone, which could then undergo a Shapiro-type reaction or a [3+2] cycloaddition with a suitable dienophile to construct the indazole ring system.
Pyrrole-Annulated Indole Derivatives: The synthesis of pyrrolo[1,2-a]indoles and other pyrrole-fused systems can be achieved through various annulation strategies. rsc.orgrsc.org A common approach involves the reaction of a tryptamine derivative with an enynone, which proceeds via a Ca(II)-catalyzed [2+3] annulation. rsc.org To apply this to this compound, one could envision a preliminary modification of the butenal side chain to introduce the necessary functionality for a subsequent cyclization. Another powerful method is the gold(I)-catalyzed formal [4+2] reaction between pyrroles and 1,3-diynes to furnish indoles, which can be extended to create carbazoles from indole starting materials. researchgate.net Furthermore, multicomponent reactions offer a direct route to complex pyrrole-containing structures. A one-pot methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, catalyzed by sulfamic acid. nih.gov This highlights the utility of the indole nucleus as a building block for constructing fused pyrrole (B145914) rings.
Quinoxaline and Quinazolinone Derivatives Bearing Indole Moieties
The condensation of 1,2-diamines and related compounds with dicarbonyl species or their synthetic equivalents is a classical and widely used method for synthesizing nitrogen-containing heterocycles like quinoxalines and quinazolinones.
Quinoxaline Derivatives: Quinoxalines are typically synthesized through the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. sapub.orgnih.gov The this compound can serve as a precursor to the required dicarbonyl species. For example, oxidation of the double bond could yield a 1,2-dicarbonyl intermediate that would readily condense with o-phenylenediamine. Microwave-assisted synthesis has been shown to be an efficient method for producing quinoxalinone derivatives. sapub.orgresearchgate.net
Quinazolinone Derivatives: The synthesis of quinazolinone derivatives bearing an indole moiety has been successfully achieved. A straightforward approach involves the reaction of an indole-3-carboxaldehyde with anthranilamide. mdpi.com This reaction can be extended to this compound, which is a vinylogous aldehyde. The reaction of 1H-indole-3-carboxaldehyde with anthranilamide in the presence of p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile yields 2-(1H-indol-3-yl)quinazolin-4(3H)-one. mdpi.com The general synthesis involves the acylation of anthranilic acid, followed by ring closure and reaction with an amine. nih.gov Various catalysts and reaction conditions have been explored to optimize the synthesis of these valuable heterocyclic compounds. fabad.org.trorganic-chemistry.org
Table 1: Synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives
| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1H-Indole-3-carboxaldehyde, Anthranilamide | p-TSA | Acetonitrile, Reflux, 4h | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | 33 | mdpi.com |
| 1H-Indole-3-carboxaldehyde, Anthranilamide | Al₂O₃ (acidic) | Acetonitrile, Reflux, 55h | 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one | - | mdpi.com |
| 2-Aminobenzamides, Methanol | [Cp*Ir(2,2'-bpyO)(H₂O)] | - | Quinazolinones | Good | organic-chemistry.org |
| Isatoic anhydride, Amidoximes | Iron(III) chloride | - | 2-Substituted quinazolin-4(3H)-ones | - | organic-chemistry.org |
Tetrahydropyrimidinone/thiones and Pyrans
Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules like tetrahydropyrimidinones and pyrans from simple precursors in a single step.
Tetrahydropyrimidinone/thiones: The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which can be subsequently reduced to their tetrahydropyrimidinone counterparts. This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. In this context, this compound can serve as the aldehyde component, reacting with compounds like ethyl acetoacetate and urea/thiourea to produce the corresponding dihydropyrimidinone/thione bearing the indolylbutenyl substituent.
Pyrans: The synthesis of pyran derivatives often involves the reaction of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate. researchgate.netsemanticscholar.orgnih.gov These reactions, catalyzed by bases like L-proline, can be performed as one-pot, three-component syntheses. For example, functionalized indol-3-yl pyran derivatives can be prepared from 3-cyanoacetyl indoles, malononitrile/cyanoacetate, and various aldehydes. researchgate.net The α,β-unsaturated nature of this compound allows it to act as a Michael acceptor, reacting with a nucleophile generated from an active methylene compound, followed by cyclization to form a pyran ring.
Table 2: Synthesis of Indole-Substituted Pyran Derivatives via Multicomponent Reactions
| Aldehyde Component | Methylene Component(s) | Catalyst | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Various Aldehydes | 3-Cyanoacetyl indoles, Malononitrile/Cyanoacetate | L-proline | - | Functionalized indol-3-yl pyrans | researchgate.net |
| Aromatic Aldehydes | Malononitrile/Cyanoacetate, 4-hydroxy-6-methylpyran-2-one | KF/Al₂O₃ | Ethanol | Pyrano[3,2-c]pyran derivatives | semanticscholar.org |
| Aromatic Aldehydes | Malononitrile, Pyrazolone derivatives | [DMImd-DMP] | Aqueous Ethanol | Substituted 4H-pyrans | researchgate.net |
Asymmetric Synthesis and Enantioselective Transformations of Indole-Butenal Derivatives
The development of asymmetric methods to synthesize chiral indole derivatives is of great importance due to their prevalence in biologically active natural products and pharmaceuticals. Enantioselective transformations of this compound and related structures focus on introducing chirality at the butenal side chain.
Catalytic asymmetric Friedel-Crafts reactions represent a powerful strategy for the enantioselective functionalization of indoles. nih.gov This reaction typically involves the addition of an indole to an electrophile, such as an α,β-unsaturated aldehyde, catalyzed by a chiral Lewis acid or Brønsted acid. nih.govmdpi.com This approach can be used to synthesize chiral indole derivatives with high enantioselectivity.
Another key strategy is the enantioselective reduction of the carbon-carbon double bond or the carbonyl group. A Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source provides an efficient route to optically active indolines with high enantioselectivity. organic-chemistry.org While this applies to the indole core itself, similar organocatalytic reduction strategies can be envisioned for the α,β-unsaturated system in the butenal side chain. For example, chiral secondary amines can catalyze the enantioselective reduction of enals to chiral saturated aldehydes.
Furthermore, sequential reactions can be employed to construct chiral N-substituted indoles with consecutive stereocenters. A method involving a catalytic asymmetric aza-Piancatelli rearrangement followed by a Pd-catalyzed cyclization has been developed to achieve this, yielding products in high yields and excellent enantioselectivities. nih.gov These advanced asymmetric strategies open avenues for creating complex and stereochemically defined indole-based molecules from versatile precursors like this compound.
Table 3: Examples of Asymmetric Transformations Relevant to Indole Derivatives
| Reaction Type | Substrates | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Transfer Hydrogenation | 3H-Indoles | Chiral Brønsted Acid, Hantzsch Dihydropyridine | Metal-free synthesis of optically active indolines. High enantioselectivities. | organic-chemistry.org |
| Friedel-Crafts Alkylation | Indoles, α,β-Unsaturated Aldehydes | Chiral Secondary Amine (e.g., MacMillan's catalyst) | Forms C-C bond at C3 of indole enantioselectively. | mdpi.com |
| Aza-Piancatelli/Cyclization | Furfuryl Alcohols, Anilines | Chiral Brønsted Acid, Pd catalyst | Constructs chiral N-substituted indoles with α,β-stereocenters. | nih.gov |
| F-C Conjugate Addition | Indoles, 4-Chromanone-derived enones | Chiral Spiro-Phosphoric Acid (SPA) | Synthesis of alkylated indoles with a stereocenter α to a carbonyl. | nih.gov |
Advanced Applications in Organic Synthesis and Pharmaceutical Science
Strategic Role of 3-(1H-indol-3-yl)but-2-enal as a Key Intermediate in Complex Organic Synthesis
The strategic importance of this compound in organic synthesis stems from the dual reactivity of its α,β-unsaturated enal system coupled with the inherent nucleophilicity of the indole (B1671886) ring. The C3 position of the indole nucleus is electron-rich, making it highly susceptible to electrophilic aromatic substitution, which is a cornerstone of its functionalization. nih.gov The butenal side chain offers two primary points for reaction: the electrophilic carbonyl carbon and the β-carbon, which is susceptible to nucleophilic conjugate addition (Michael addition).
This dual reactivity makes this compound a valuable building block for synthesizing more complex, 3-substituted indole derivatives. nih.govresearchgate.net The aldehyde group can participate in condensations, reductive aminations, and additions of organometallic reagents to extend the carbon skeleton. Simultaneously, the conjugated double bond can react with a wide variety of nucleophiles, leading to the introduction of diverse functional groups at the β-position. This versatility allows chemists to construct intricate molecular frameworks from a relatively simple starting material, highlighting its role as a key intermediate in the synthesis of complex organic molecules.
Contribution to the Synthesis of Natural Products and Indole Alkaloids
Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds, many of which exhibit potent biological activities, including antitumor, antibacterial, and antiviral properties. encyclopedia.pubmdpi.com Consequently, the synthesis of these complex molecules is a major focus of organic chemistry. While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not extensively documented, its structural motif is present in or related to various alkaloids.
Precursors such as 1H-indole-3-carboxaldehyde and 3-acetyl indole are well-established starting materials for the synthesis of bioactive indole alkaloids. researchgate.net The this compound scaffold represents a logical extension of these simpler building blocks, offering additional reactive handles for constructing the complex polycyclic systems characteristic of many indole alkaloids. encyclopedia.pubnih.gov The enal functionality is particularly suited for annulation reactions, where new rings are fused onto the indole core, a common strategy in alkaloid synthesis. The pursuit of synthesizing natural products has historically driven the development of novel reaction methodologies and catalyst designs, and versatile intermediates like indole-butenal derivatives are crucial to these endeavors. encyclopedia.pub
Design and Discovery of Novel Therapeutic Agents
The indole nucleus is a cornerstone in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities. researchgate.net The strategic modification of the this compound scaffold is a promising avenue for the design and discovery of new therapeutic agents. By modifying the butenal side chain or the indole ring, chemists can generate libraries of compounds for screening against various biological targets.
Research on structurally related indole derivatives has revealed significant potential across several therapeutic areas. For instance, indole-based chalcones, which share the α,β-unsaturated carbonyl motif, have demonstrated potent anti-tubercular activity. nih.gov Other 3-substituted indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govmdpi.com The synthesis of novel 3-substituted-indolin-2-one derivatives has led to the discovery of potent anti-inflammatory agents that inhibit the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov Similarly, hybrid molecules incorporating indole and quinazolinone scaffolds have shown significant antibacterial activity, particularly against resistant strains like MRSA. mdpi.comnih.gov
These findings underscore the potential of the this compound core as a template for developing new drugs. The enal functionality can be used to link the indole to other pharmacologically active moieties, creating hybrid molecules with potentially enhanced or novel activities.
| Compound Class | Specific Derivative Example | Reported Biological Activity | Reference |
|---|---|---|---|
| Indole Chalcones | (E)-3-(1H-indol-3-yl)-1-(thiophene-2-yl)prop-2-en-1-one | Anti-tubercular | nih.gov |
| Indolyl-pyrazoline derivatives | 3-[5-(2-chlorophenyl)-2′-pyrazolin-3′-yl]-indole | Antibacterial, Antifungal | derpharmachemica.com |
| 3-Substituted-indolin-2-ones | 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | nih.govnih.gov |
| Indolylquinazolinones | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial (MRSA), Antiproliferative | mdpi.comnih.gov |
| N-acylhydrazone derivatives | N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Anti-inflammatory, Immunomodulatory | nih.govmdpi.com |
Advancements in Multicomponent Reaction Methodologies for Indole-Butenal Derivatives
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are powerful tools in modern organic synthesis. nih.goveurekalert.org They are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.goveurekalert.org The indole scaffold is frequently employed in MCRs to create novel heterocyclic compounds with potential biological activity. nih.govrsc.orgbohrium.com
While MCRs specifically utilizing this compound are not extensively detailed, methodologies involving closely related indole derivatives highlight the potential of this substrate class. For example, one-pot, multi-component reactions using 3-acetylindole (B1664109) or 3-cyanoacetyl indoles with aldehydes, amines, and other building blocks have been developed to synthesize complex pyridine (B92270) and pyrimidine (B1678525) derivatives. nih.gov These reactions demonstrate that an indole substituted at the C3 position with a carbonyl-containing side chain is an excellent substrate for MCRs.
Recent advancements have focused on developing greener methodologies using catalysts like sulfamic acid or performing reactions in environmentally benign solvents. nih.govopenmedicinalchemistryjournal.com The indole-butenal scaffold is well-suited for such reactions, where the aldehyde could react with an amine to form an imine in situ, which then participates in further transformations like cycloadditions or Michael additions. This approach allows for the construction of complex, polycyclic indole derivatives in a single, efficient step, greatly accelerating the drug discovery process. researchgate.netresearchgate.net
Future Directions and Emerging Research Areas for this compound Research
The versatility of this compound positions it as a compound with considerable untapped potential. Future research is likely to advance in several key directions:
Total Synthesis: A systematic exploration of this compound as a strategic building block in the total synthesis of complex indole alkaloids and other natural products is a promising research avenue. Its defined stereochemistry and multiple reactive sites could be exploited to achieve elegant and efficient synthetic routes.
Medicinal Chemistry: Given the broad spectrum of biological activities observed in related indole derivatives, the design and synthesis of new therapeutic agents based on the this compound scaffold is a major area for future growth. researchgate.net High-throughput screening of compound libraries derived from this molecule could lead to the discovery of novel leads for anticancer, anti-inflammatory, and anti-infective agents. nih.govnih.govnih.gov
Catalysis: The development of novel asymmetric catalytic methods to control the stereochemical outcome of reactions involving the butenal side chain is a significant challenge. Advances in organocatalysis, transition-metal catalysis, or biocatalysis could provide access to enantiomerically pure, complex molecules with precisely defined three-dimensional structures, which is often crucial for biological activity.
Multicomponent Reactions: The design of novel MCRs that specifically leverage the unique reactivity of this compound will continue to be an active area of research. These reactions could provide rapid access to unique heterocyclic systems that are otherwise difficult to synthesize, expanding the chemical space available for drug discovery and materials science. researchgate.neteurekalert.org
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 3-(1H-indol-3-yl)but-2-enal with high purity and yield?
- Methodology : Utilize acid-catalyzed condensation reactions, such as those employing p-toluenesulfonic acid (p-TSA), to facilitate the formation of α,β-unsaturated aldehydes from indole derivatives. Optimize reaction parameters (e.g., solvent polarity, temperature, and molar ratios) to minimize side products like dimerized indoles. For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .
- Validation : Confirm product identity via H/C NMR and FTIR, focusing on characteristic signals for the conjugated enal system (e.g., aldehyde proton at δ ~9.5–10.0 ppm and α,β-unsaturated carbonyl stretching at ~1680 cm) .
Q. How can researchers resolve ambiguities in structural characterization using crystallographic data?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Ensure high-resolution data collection (<1.0 Å) to accurately model electron density, particularly for the planar enal moiety and indole substituents. Validate hydrogen bonding and π-π stacking interactions using Mercury software .
- Troubleshooting : If twinning or disorder is observed, apply the TWIN/BASF command in SHELXL to refine overlapping domains. Cross-validate with spectroscopic data (e.g., NMR coupling constants for trans-configured enal protons) .
Advanced Research Questions
Q. How should discrepancies between experimental and computational spectroscopic data be addressed?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts and IR frequencies. Compare with experimental data to identify potential isomerization or solvent effects. For example, discrepancies in H NMR shifts >0.3 ppm may indicate conformational flexibility or solvent polarity impacts .
- Case Study : If the aldehyde proton shift deviates from DFT predictions, re-examine solvent effects (e.g., DMSO vs. CDCl) using the IEFPCM solvation model. Validate with variable-temperature NMR to detect dynamic equilibria .
Q. What mechanistic insights can explain competing pathways during the synthesis of this compound?
- Methodology : Use kinetic studies (e.g., reaction progress monitoring via in situ FTIR or HPLC) to identify intermediates. For instance, monitor the formation of enol intermediates during acid-catalyzed aldol condensation. Isotopic labeling (O or C) can track oxygen migration in the carbonyl group .
- Data Interpretation : If dimerization (e.g., 3,3-diindolyl products) dominates, adjust proton donor strength (e.g., switch from p-TSA to milder AcOH) to favor monomeric enal formation. Support with Hammett plots to correlate catalyst acidity with selectivity .
Q. How can researchers validate the biological relevance of this compound in signaling pathways?
- Methodology : Conduct competitive binding assays (e.g., fluorescence polarization) to test interactions with indole-binding proteins (e.g., tryptophan repressors). Pair with molecular docking (AutoDock Vina) to predict binding modes, focusing on the enal group’s electrophilic reactivity .
- Advanced Analysis : Use LC-MS/MS to detect covalent adducts formed via Michael addition between the enal and cysteine/thiol residues in target proteins. Quantify adduct stability under physiological pH using half-life studies .
Data Contradiction Analysis
Q. How to reconcile conflicting HPLC and mass spectrometry data for purity assessment?
- Methodology : Cross-validate with orthogonal techniques:
- HPLC-DAD : Check for co-eluting impurities with similar retention times but distinct UV profiles (e.g., indole dimers vs. enal monomers) .
- HRMS : Confirm molecular ion accuracy (<2 ppm error) and isotopic patterns. For example, a [M+H] peak at m/z 200.0943 (CHNO) rules out common contaminants like indole-3-carboxaldehyde (m/z 146.0606) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
